molecular formula C9H9BrFN B1448095 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1704009-44-8

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1448095
CAS No.: 1704009-44-8
M. Wt: 230.08 g/mol
InChI Key: LBIUHKQWHNECMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by a heterocyclic scaffold . The specific molecular structure of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is not detailed in the available resources.


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline derivatives are known to undergo various chemical reactions, contributing to their diverse biological activities . The specific chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Brominated Tetrahydroisoquinolines Synthesis : A study highlighted the isolation of brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds were synthesized using bromophenols coupled with nucleoside base derivatives, showcasing the diverse chemical transformations possible with halogenated tetrahydroisoquinolines (Ma et al., 2007).

  • Novel Synthetic Approaches : Another study presented a new approach towards the synthesis of pyrrolo[2,1-a]isoquinolines from 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, demonstrating the potential for creating structurally complex molecules from halogenated tetrahydroisoquinolines (Voskressensky et al., 2010).

Medicinal Chemistry Applications

  • Drug Intermediate Synthesis : Research on the telescoping process in the synthesis of a key intermediate for drug discoveries, 5-bromo-2-methylamino-8-methoxyquinazoline, from 6-bromo-2-fluoro-3-methoxybenzaldehyde demonstrated an improved synthesis route. This study highlights the role of halogenated compounds in streamlining drug discovery processes (Nishimura & Saitoh, 2016).

  • Synthesis of Ligands for σ Receptors : Tetrahydroisoquinolinyl benzamides, including derivatives of 5-bromo-1,2,3,4-tetrahydroisoquinoline, have been investigated for their binding affinity to σ receptors, which are implicated in various neurological and psychiatric disorders. This research demonstrates the application of halogenated tetrahydroisoquinolines in developing potential therapeutic agents (Xu, Lever, & Lever, 2007).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : A comparative study of chloro, bromo, and fluoro phenyl derivatives of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline highlighted the influence of organic fluorine on crystal packing. This research provides insights into the conformational features and interactions of halogenated tetrahydroisoquinolines, which are crucial for understanding their chemical behavior and potential applications in materials science (Choudhury, Nagarajan, & Row, 2003).

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline derivatives is often related to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is not detailed in the available resources.

Safety and Hazards

While specific safety and hazard information for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

Properties

IUPAC Name

5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIUHKQWHNECMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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